N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a pyrazole ring, and a sulfonamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves a multi-step process. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often constructed via the condensation of hydrazines with 1,3-dicarbonyl compounds under basic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Sulfonamide derivatives
Scientific Research Applications
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Studied for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This inhibition leads to reduced inflammation and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
Compared to similar compounds, N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its combined structural features of a benzodioxole moiety, a pyrazole ring, and a sulfonamide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-8-12(7-15-17)22(18,19)16-10(2)11-4-5-13-14(6-11)21-9-20-13/h4-8,10,16H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLFBNENJNMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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